molecular formula C14H17NS B12073133 Propyl({[2-(thiophen-3-yl)phenyl]methyl})amine

Propyl({[2-(thiophen-3-yl)phenyl]methyl})amine

Katalognummer: B12073133
Molekulargewicht: 231.36 g/mol
InChI-Schlüssel: NTTFGUHBZGQEJF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Propyl({[2-(thiophen-3-yl)phenyl]methyl})amine is an organic compound that features a thiophene ring, a phenyl group, and an amine group. Thiophene is a five-membered heterocyclic compound containing sulfur, which is known for its aromatic properties and significant role in medicinal chemistry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Propyl({[2-(thiophen-3-yl)phenyl]methyl})amine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, optimized for yield and cost-effectiveness. This includes the use of continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

Propyl({[2-(thiophen-3-yl)phenyl]methyl})amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Alkylated or acylated derivatives.

Wirkmechanismus

The mechanism of action of Propyl({[2-(thiophen-3-yl)phenyl]methyl})amine involves its interaction with specific molecular targets and pathways. The thiophene ring and phenyl group allow it to bind to various receptors and enzymes, modulating their activity. This can lead to changes in cellular processes, such as inhibition of kinases or modulation of ion channels .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Propyl({[2-(thiophen-3-yl)phenyl]methyl})amine is unique due to its specific combination of a thiophene ring, phenyl group, and amine group. This structure provides a distinct set of chemical and biological properties, making it a valuable compound for various applications in research and industry.

Eigenschaften

Molekularformel

C14H17NS

Molekulargewicht

231.36 g/mol

IUPAC-Name

N-[(2-thiophen-3-ylphenyl)methyl]propan-1-amine

InChI

InChI=1S/C14H17NS/c1-2-8-15-10-12-5-3-4-6-14(12)13-7-9-16-11-13/h3-7,9,11,15H,2,8,10H2,1H3

InChI-Schlüssel

NTTFGUHBZGQEJF-UHFFFAOYSA-N

Kanonische SMILES

CCCNCC1=CC=CC=C1C2=CSC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.